REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[O:5]=[C:6]([CH3:12])[CH2:7][CH2:8][C:9](Cl)=[O:10].Cl.[Cl:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([C:9](=[O:10])[CH2:8][CH2:7][C:6](=[O:5])[CH3:12])=[CH:17][CH:16]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
29.66 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
154.7 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
O=C(CCC(=O)Cl)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Type
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CUSTOM
|
Details
|
To a well stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
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Details
|
The reaction mixture was stirred at the same temperature for 1 hour
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Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
filtrate was concentrated in a rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to remove all the solvents
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate (400 ml)
|
Type
|
WASH
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Details
|
washed with water (2×100 ml), brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated off
|
Type
|
CUSTOM
|
Details
|
The crude product so obtained
|
Type
|
CUSTOM
|
Details
|
was chromatographed over silica gel (100-200 mesh)
|
Reaction Time |
32.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(CCC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: PERCENTYIELD | 13.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |